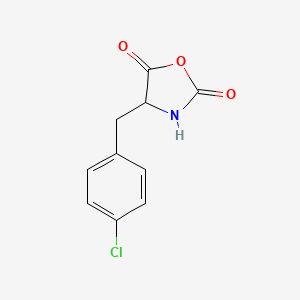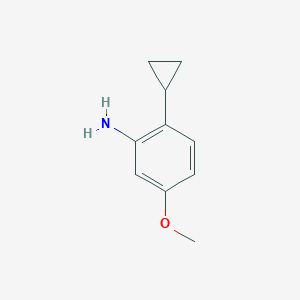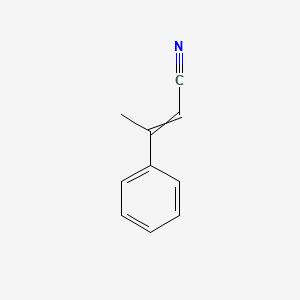![molecular formula C11H18ClN3 B11719893 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B11719893.png)
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a benzodiazole structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the benzodiazole moiety. Common synthetic strategies include:
Ring Construction: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the benzodiazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, amines, thiols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzodiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to its binding affinity and selectivity towards certain proteins, while the benzodiazole moiety enhances its biological activity . The compound may modulate enzyme activity, receptor binding, or signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolizines: Compounds with a pyrrolidine ring fused to a different heterocyclic system.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with distinct biological activities.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is unique due to its specific fusion of the pyrrolidine and benzodiazole rings, which imparts distinct chemical and biological properties. This fusion enhances its three-dimensional structure, contributing to its potential as a versatile scaffold in drug discovery .
Eigenschaften
Molekularformel |
C11H18ClN3 |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;/h10,12H,1-7H2,(H,13,14);1H |
InChI-Schlüssel |
FVWMNIDXDNTTPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCN3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B11719816.png)






![rac-[(1R,2S)-2-bromocyclopropyl]methanol](/img/structure/B11719864.png)





